

Spectroscopic and Synthetic Profile of Allyl (3-methylbutoxy)acetate: A Technical Guide

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Compound of Interest

Compound Name: Allyl (3-methylbutoxy)acetate

Cat. No.: B1266693

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This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for **Allyl (3-methylbutoxy)acetate** (CAS No. 67634-00-8). Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Allyl (3-methylbutoxy)acetate**. These predictions are derived from the analysis of the molecular structure and comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|---|
| ~5.90 | ddt | 1H | -CH=CH ₂ |
| ~5.30 | dq | 1H | -CH=CHH (trans) |
| ~5.25 | dq | 1H | -CH=CHH (cis) |
| ~4.60 | dt | 2H | -O-CH ₂ -CH=CH ₂ |
| ~4.10 | s | 2H | -O-CH ₂ -C=O |
| ~3.50 | t | 2H | -CH ₂ -O-CH ₂ - |
| ~1.70 | m | 1H | -CH(CH ₃) ₂ |
| ~1.55 | q | 2H | -CH ₂ -CH(CH ₃) ₂ |
| ~0.90 | d | 6H | -CH(CH ₃) ₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| ~170.0 | C=O |
| ~132.0 | -CH=CH ₂ |
| ~118.5 | -CH=CH ₂ |
| ~68.0 | -O-CH ₂ -C=O |
| ~66.0 | -O-CH ₂ -CH=CH ₂ |
| ~65.5 | -CH ₂ -O-CH ₂ - |
| ~38.0 | -CH ₂ -CH(CH ₃) ₂ |
| ~25.0 | -CH(CH ₃) ₂ |
| ~22.5 | -CH(CH ₃) ₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------------|
| ~3080 | Medium | =C-H stretch |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1120 | Strong | C-O stretch (ether and ester) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion |
|-----|--|
| 186 | [M] ⁺ (Molecular Ion) |
| 145 | [M - C ₃ H ₅] ⁺ |
| 115 | [M - C ₅ H ₁₁ O] ⁺ |
| 85 | [C ₅ H ₉ O] ⁺ |
| 71 | [C ₅ H ₁₁] ⁺ |
| 57 | [C ₄ H ₉] ⁺ |
| 41 | [C ₃ H ₅] ⁺ (Allyl cation) |

Experimental Protocols

The synthesis of **Allyl (3-methylbutoxy)acetate** is typically achieved through a two-step process.^[1] The following protocol is a representative procedure based on established chemical transformations.

Synthesis of Sodium (3-methylbutoxy)acetate

Materials:

- Chloroacetic acid

- 3-Methyl-1-butanol (isoamyl alcohol)
- Sodium hydroxide
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Toluene

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloroacetic acid in toluene.
- Add 3-Methyl-1-butanol to the solution.
- Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while stirring vigorously.
- Add a catalytic amount of a phase-transfer catalyst.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and separate the aqueous and organic layers.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude sodium (3-methylbutoxy)acetate.

Synthesis of Allyl (3-methylbutoxy)acetate

Materials:

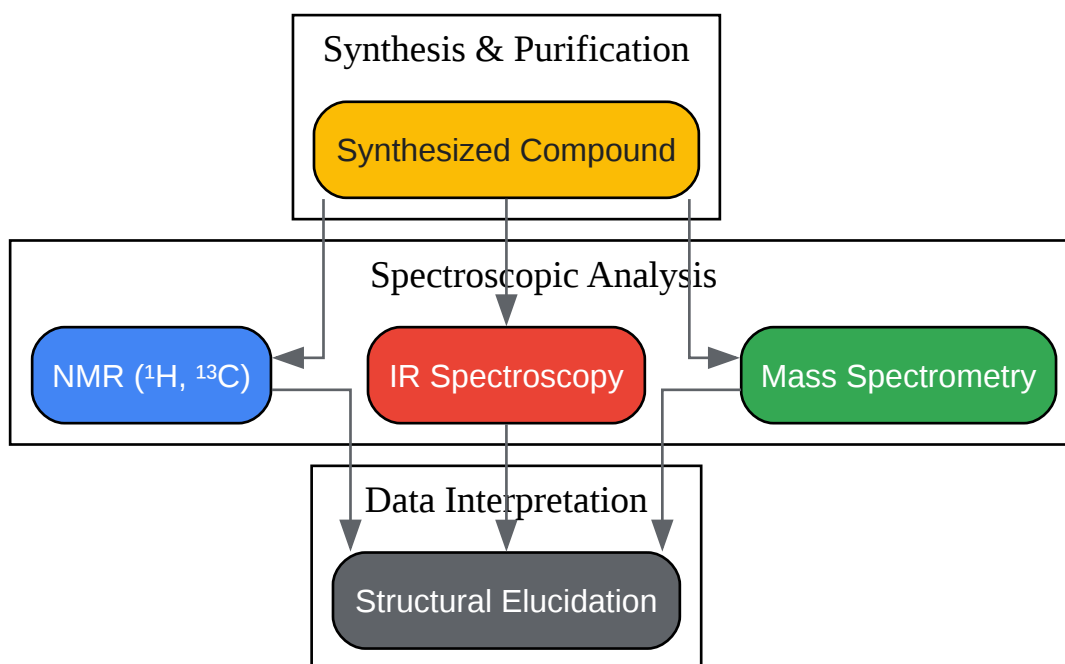
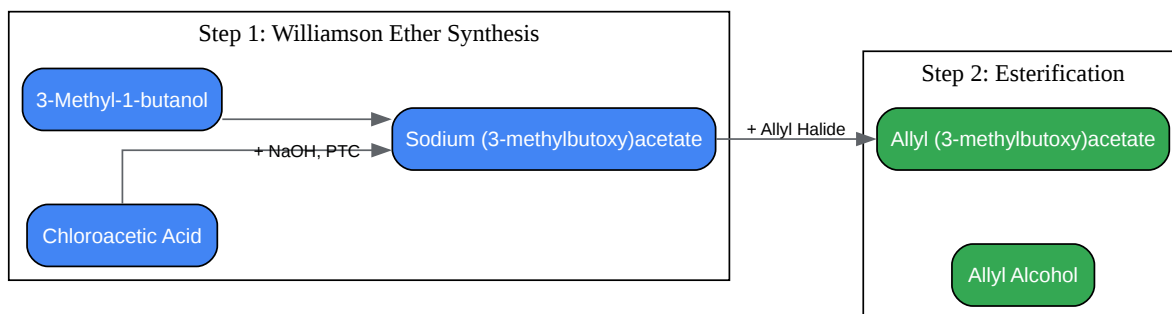
- Sodium (3-methylbutoxy)acetate (from the previous step)
- Allyl bromide (or allyl chloride)
- Dimethylformamide (DMF)

Procedure:

- Dissolve the crude sodium (3-methylbutoxy)acetate in DMF in a round-bottom flask equipped with a stirrer and a reflux condenser.
- Slowly add allyl bromide to the solution at room temperature.
- Heat the reaction mixture and maintain at a moderate temperature for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
- Separate the organic layer and wash it sequentially with water and brine to remove DMF and any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **Allyl (3-methylbutoxy)acetate**.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis of **Allyl (3-methylbutoxy)acetate**.



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References

- 1. Allyl (3-methylbutoxy)acetate | 67634-00-8 [chemicalbook.com]
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